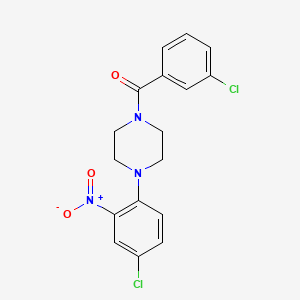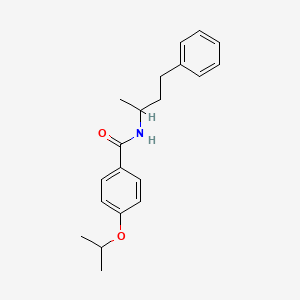![molecular formula C22H21ClN2O3S B4165489 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide](/img/structure/B4165489.png)
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide
Vue d'ensemble
Description
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide is a chemical compound that is commonly used in scientific research. It is known by several other names, including MK-677, Ibutamoren, and Nutrobal. This compound has gained a lot of attention in recent years due to its potential applications in various fields such as medicine, sports, and aging research.
Mécanisme D'action
The mechanism of action of 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide involves the activation of the ghrelin receptor. This receptor is found in the hypothalamus and pituitary gland and is responsible for regulating the secretion of growth hormone and other hormones. When activated, the ghrelin receptor stimulates the secretion of growth hormone and IGF-1, which promotes growth and repair of tissues in the body.
Biochemical and Physiological Effects
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase muscle mass, reduce body fat, improve bone density, and enhance immune function. This compound has also been shown to have potential applications in the treatment of conditions such as growth hormone deficiency, osteoporosis, and sarcopenia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide in laboratory experiments include its ability to stimulate the secretion of growth hormone and IGF-1, which promotes growth and repair of tissues in the body. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using this compound in laboratory experiments include its potential side effects, such as increased appetite, water retention, and joint pain. It is also important to note that the use of this compound in humans is not yet approved by regulatory agencies.
Orientations Futures
There are several future directions for research on 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide. One direction is to investigate its potential applications in the treatment of conditions such as growth hormone deficiency, osteoporosis, and sarcopenia. Another direction is to investigate its potential applications in sports performance enhancement. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Applications De Recherche Scientifique
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide is commonly used in scientific research due to its ability to stimulate the secretion of growth hormone and insulin-like growth factor 1 (IGF-1). This compound has been shown to have potential applications in various fields such as medicine, sports, and aging research.
Propriétés
IUPAC Name |
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-15-8-11-19(12-9-15)25-29(27,28)21-14-18(10-13-20(21)23)22(26)24-16(2)17-6-4-3-5-7-17/h3-14,16,25H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIIQDVGXDOGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC(C)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4165436.png)
![N-(1,3'-diacetyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4165437.png)
![3-[(4-fluorobenzyl)thio]-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4165438.png)

![N-[2-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B4165444.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4165448.png)
![2-[(1-bicyclo[2.2.1]hept-2-yl-1H-tetrazol-5-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4165450.png)
![N-[4-({[4-acetyl-1-(4-isopropylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4165451.png)
![3-(butylthio)-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4165454.png)

![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4165464.png)
![2-[(4-allyl-5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4165470.png)
![N~2~-(3-acetylphenyl)-N~1~-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4165478.png)